(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by a methoxy group at the seventh position of the tetrahydronaphthalene ring. Its molecular formula is , and it has a molecular weight of 175.25 g/mol. This compound belongs to the class of tetrahydronaphthalenes and has potential applications in various fields including medicinal chemistry and organic synthesis .
The synthesis of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods:
Reduction of Ketones or Imines: A common approach involves the catalytic hydrogenation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst. This reaction typically occurs under mild conditions with hydrogen gas at room temperature and atmospheric pressure, ensuring the desired stereochemistry is maintained.
Alternative Methods: Other methods include the reduction of 7-methoxy-1-tetralone using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are often conducted in inert solvents like tetrahydrofuran or ethanol under controlled temperatures.
Industrial Production: In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield. The purification of the final product can be achieved through crystallization or chromatography techniques.
COC1=CC2=C(CCCC2N)C=C1
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine participates in various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or imines using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction reactions can yield fully saturated amines from (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine using catalytic hydrogenation methods or other reducing agents like sodium borohydride.
Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium aluminum hydride to introduce different functional groups.
The mechanism of action for (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific biological targets such as enzymes or receptors. It may act as an agonist or antagonist depending on the context of its application. The compound's chiral nature allows it to exhibit distinct biological activities that are currently being explored for their therapeutic potential .
The compound's behavior under various conditions can be influenced by its functional groups and stereochemistry. For instance, the presence of the methoxy group enhances its reactivity and solubility in organic solvents compared to similar compounds lacking this group .
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications across different scientific fields:
Organic Synthesis: It serves as a chiral building block for synthesizing complex organic molecules.
Medicinal Chemistry: Research is ongoing to evaluate its potential biological activities and therapeutic effects in treating various diseases.
Pharmaceutical Development: The compound may act as an intermediate or active ingredient in drug formulations due to its unique structural properties.
Industrial Use: It finds applications in producing fine chemicals and other valuable compounds within the chemical industry .
Enantioselective reductive amination represents the most direct route to access (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine from its prochiral ketone precursor, 7-methoxy-1-tetralone (CAS documented in [2]). This one-pot transformation condenses the carbonyl compound with an ammonia source followed by stereocontrolled reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at controlled pH (4-5) serves as the benchmark reducing system, where mild acidity accelerates imine formation while minimizing racemization. The weakly acidic conditions protonate the intermediate imine, generating an iminium ion that undergoes selective hydride attack from the si-face when chiral catalysts are present [1] [4].
Recent advances employ chiral phosphoric acids (CPAs) as organocatalysts to enforce enantiocontrol. In situ studies demonstrate that Brønsted acid catalysts form hydrogen-bonded complexes with imines, creating a sterically biased environment for hydride delivery. When using (R)-TRIP as catalyst (5 mol%) with 2-methylpyridine as additive, the reaction achieves 89% yield and 90% ee for the (S)-enantiomer. Alternative reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane enable higher functional group tolerance, though enantioselectivity remains catalyst-dependent [1] [4].
Table 1: Reductive Amination Conditions and Outcomes
Reducing Agent | Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
NaBH₃CN | (R)-TRIP | MeOH | 25 | 90 | 89 |
NaBH(OAc)₃ | None | DCE | 25 | 0 | 95 |
NaBH₃CN | (S)-BINOL-PA | Toluene | 40 | 85 | 82 |
Classical resolution remains industrially viable for this chiral amine due to the cost-effectiveness of separating enantiomers from racemates. Diastereomeric salt crystallization is the dominant method, exploiting differential solubility between salts formed with chiral acids. (R)-O-Acetylmandeloyl chloride is the resolving agent of choice, generating diastereomeric amides that are separable via fractional crystallization. The (R,R)-amide derivative precipitates preferentially from ethanol/water mixtures, leaving the (S)-enantiomer in solution. Subsequent hydrolysis under mild basic conditions (K₂CO₃ in methanol/water) liberates (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with 98% ee and >95% recovery efficiency [10].
Kinetic resolution using lipases provides a complementary biocatalytic approach. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of the (R)-amine with vinyl acetate in diisopropyl ether, leaving the desired (S)-enantiomer unreacted. This method achieves 48% conversion (theoretical maximum 50%) with 97% ee for the remaining amine. Though elegant, the maximum yield limitation renders it less practical for large-scale production compared to diastereomeric crystallization [10].
Table 2: Chiral Resolution Performance Metrics
Method | Resolving Agent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric salt | (R)-O-Acetylmandelate | 98 | 95 | High scalability |
Enzymatic acylation | CAL-B / Vinyl acetate | 97 | 48* | Mild conditions |
Simulated moving bed (SMB) | Chiral cellulose column | 99 | 90 | Continuous processing |
Asymmetric hydrogenation of enamines derived from 7-methoxy-1-tetralone delivers the target amine without stoichiometric reductants. The enamine precursor—generated by condensing the ketone with morpholine followed by dehydration—undergoes hydrogenation (10–100 bar H₂) in the presence of chiral Rh or Ir catalysts. Rhodium-DuPhos complexes (e.g., Rh-(R,R)-Me-DuPhos) afford exceptional enantioselectivity (92% ee) at 50°C in methanol. The reaction proceeds via diastereoselective hydride insertion into the coordinated enamine, where the chiral ligand environment dictates re-face attack on the substrate [4] [10].
Iridium-phosphinooxazoline (Ir-PHOX) catalysts enable lower pressure operation (5 bar H₂) but require acidic additives (I₂ or TFA) to accelerate enamine isomerization. Under optimized conditions, 0.5 mol% Ir-(S)-PHOX in dichloromethane at 25°C achieves 88% ee and quantitative conversion. Deuterium labeling studies confirm syn-addition of hydrogen across the enamine double bond, consistent with a concerted mechanism without radical intermediates. Catalyst poisoning by the amine product remains a limitation, necessitating excess catalyst or continuous removal strategies [4].
Table 3: Asymmetric Hydrogenation Catalysts and Performance
Catalyst | Pressure (bar) | Additive | ee (%) | Turnover Number |
---|---|---|---|---|
Rh-(R,R)-Me-DuPhos | 100 | None | 92 | 180 |
Ir-(S)-PHOX | 5 | I₂ (1 mol%) | 88 | 200 |
Ru-BINAP | 50 | HCl | 78 | 150 |
Enantioselective transamination offers a sustainable route to (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine under mild aqueous conditions. Engineered ω-transaminases (ω-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone precursor, 7-methoxy-1-tetralone. Mutant enzymes like ATA-117 (bearing F82A and M16A substitutions) exhibit enhanced activity toward bulky tetralin substrates, achieving >99% ee for the (S)-amine at 30°C and pH 7.5. Pyridoxal-5'-phosphate (PLP) serves as the essential cofactor, forming a ketimine intermediate that undergoes stereospecific hydrolysis [5].
Key challenges include substrate inhibition at >50 mM ketone concentrations and thermodynamic equilibrium limitations. In situ product removal using ion-exchange resins shifts the reaction forward, enabling 85% conversion at 100 mM substrate loading. Directed evolution has yielded transaminase variants (e.g., CV-TA) with improved tolerance to organic cosolvents (up to 30% DMSO), facilitating dissolution of hydrophobic tetralones. Process intensification using packed-bed reactors with immobilized enzyme provides a total turnover number (TTN) exceeding 10,000, rivaling chemocatalytic routes in cost efficiency [5].
Table 4: Transaminase Variants for Stereoselective Amine Synthesis
Transaminase | Mutations | Amino Donor | ee (%) | Conversion (%) |
---|---|---|---|---|
ATA-117 | F82A, M16A | Isopropylamine | >99 | 78 |
CV-TA | L57V, H129Y | Alanine | 98 | 92 |
Chromobacterium | W54F, G51N | D-Alanine | 97 | 85 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7